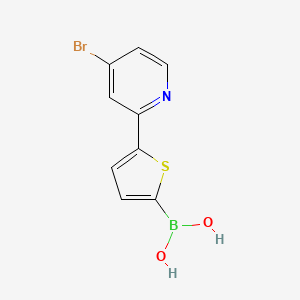
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H7BBrNO2S and a molecular weight of 283.94 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a thiophene ring, which is further connected to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
The synthesis of (5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position.
Thiophene Introduction: The brominated pyridine is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Boronic Acid Formation:
Análisis De Reacciones Químicas
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or vinyl-aryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Aplicaciones Científicas De Investigación
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of (5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial for the synthesis of various organic compounds .
Comparación Con Compuestos Similares
(5-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but lacks the additional functional groups present in this compound.
2-Thiopheneboronic acid: Similar in structure but does not contain the bromopyridine moiety, which can provide additional reactivity and selectivity in chemical reactions.
4-Bromophenylboronic acid: Contains a bromine atom and a boronic acid group but lacks the thiophene ring, which can influence its electronic properties and reactivity.
Propiedades
Fórmula molecular |
C9H7BBrNO2S |
|---|---|
Peso molecular |
283.94 g/mol |
Nombre IUPAC |
[5-(4-bromopyridin-2-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO2S/c11-6-3-4-12-7(5-6)8-1-2-9(15-8)10(13)14/h1-5,13-14H |
Clave InChI |
GMSIJZKBGSXVFZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)C2=NC=CC(=C2)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















